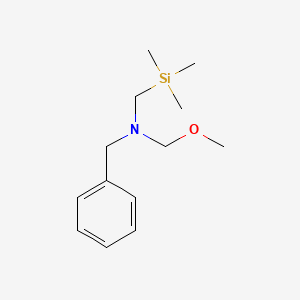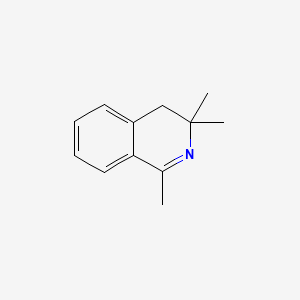
1,3,3-Trimethyl-3,4-dihydroisoquinoline
Vue d'ensemble
Description
1,3,3-Trimethyl-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C12H15N . It is also known by other names such as 1,3,3-trimethyl-4H-isoquinoline and 3,4-dihydro-1,3,3-trimethylisoquinoline .
Synthesis Analysis
The synthesis of 1,3,3-Trimethyl-3,4-dihydroisoquinoline involves N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . Another method involves the reaction of 1,3,3-trimethyl-3,4-dihydroisoquinolines with polyfluorocarbonyl compounds .Molecular Structure Analysis
The molecular structure of 1,3,3-Trimethyl-3,4-dihydroisoquinoline consists of a dihydroisoquinoline ring with three methyl groups attached . The InChI code for this compound is 1S/C12H15N/c1-9-11-7-5-4-6-10 (11)8-12 (2,3)13-9/h4-7,13H,1,8H2,2-3H3 .Chemical Reactions Analysis
1,3,3-Trimethyl-3,4-dihydroisoquinolines, which exist in the imine form, undergo C-hydroxyalkylation upon reaction with hexafluoroacetone and esters of trifluoropyruvic acid at the C1 CH3 group at 20°C . The products with the ketoesters are converted upon heating to γ-lactams .Physical And Chemical Properties Analysis
1,3,3-Trimethyl-3,4-dihydroisoquinoline is a solid at room temperature . It has a molecular weight of 173.26 .Applications De Recherche Scientifique
1. Application in Water Treatment
- Summary of the Application : 1,3,3-Trimethyl-3,4-dihydroisoquinoline is used in the preparation of hyper-cross-linked porous polymers (HCP-TTDs) which have applications in water treatment .
- Methods of Application : The HCP-TTDs were prepared by the Friedel–Crafts alkylation reaction of 1, 1, 1-trimethyl-3, 3, 3-triphenyldisiloxane and formaldehyde dimethyl acetal (FDA). The BET specific surface areas of them were between 989 and 1285 m² g⁻¹ .
- Results or Outcomes : The prepared HCP-TTDs exhibited excellent adsorption capacities of organic dyes in aqueous solution (Malachite green: 2346 mg g⁻¹, Congo red: 2052 mg g⁻¹, and Rhodamine B: 1938 mg g⁻¹). The adsorption behavior was well agreed with the pseudo-second-order model and Langmuir model .
2. Reactions with Halogenated Nitriles
- Summary of the Application : 1,3,3-Trimethyl-3,4-dihydroisoquinolines react with halogenated nitriles to afford β-aminovinylimines .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The β-aminovinylimines undergo acid hydrolysis to form 1-(polyhaloacylmethylene)-3,3-dimethyl-3,4-dihydroisoquinolines .
3. Preparation of Hyper-Cross-Linked Porous Polymers
- Summary of the Application : 1,3,3-Trimethyl-3,4-dihydroisoquinoline is used in the preparation of hyper-cross-linked porous polymers .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The prepared polymers have high surface areas and are used in various applications .
4. Intermolecular [2+2] Cycloaddition
- Summary of the Application : 1,3,3-Trimethyl-3,4-dihydroisoquinoline is used in intermolecular [2+2] cycloaddition reactions .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The cycloaddition reactions lead to the formation of new cyclic compounds .
5. Preparation of 3-Substituted N-Alkyl-3,4-Dihydroisoquinolinones
- Summary of the Application : 1,3,3-Trimethyl-3,4-dihydroisoquinoline is used in the preparation of 3-substituted N-alkyl-3,4-dihydroisoquinolinones .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The preparation of 3-substituted N-alkyl-3,4-dihydroisoquinolinones is achieved via the oxidation of iminium intermediates .
Safety And Hazards
The safety information for 1,3,3-Trimethyl-3,4-dihydroisoquinoline indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1,3,3-trimethyl-4H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNOAVXTUXLYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CC2=CC=CC=C12)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344057 | |
| Record name | 1,3,3-Trimethyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethyl-3,4-dihydroisoquinoline | |
CAS RN |
79023-51-1 | |
| Record name | 1,3,3-Trimethyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


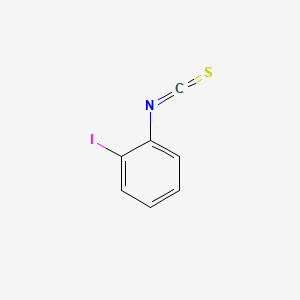
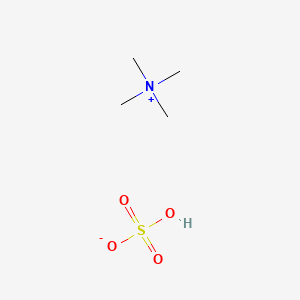
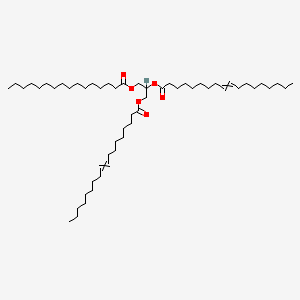
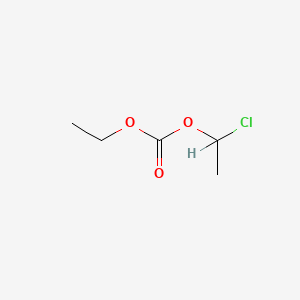
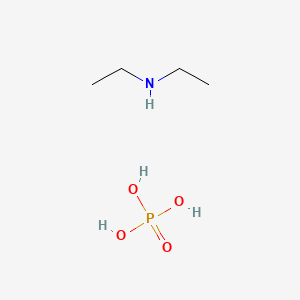
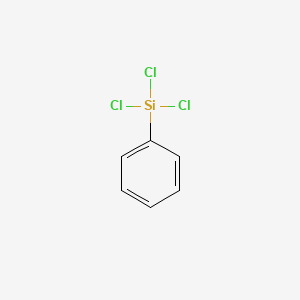
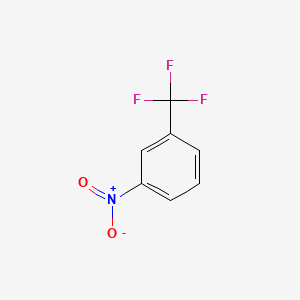
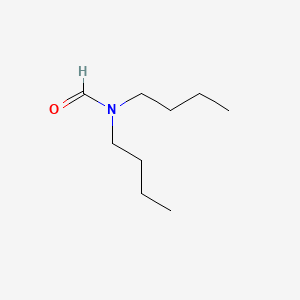
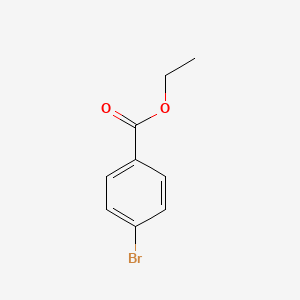
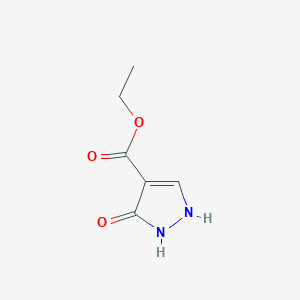
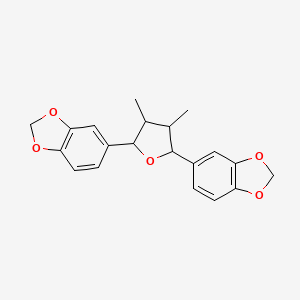
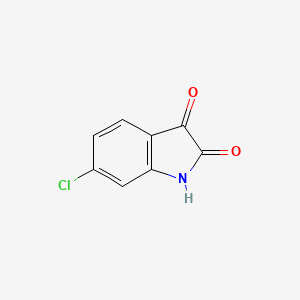
![[1,1'-Biphenyl]-2,3'-diol](/img/structure/B1630524.png)
